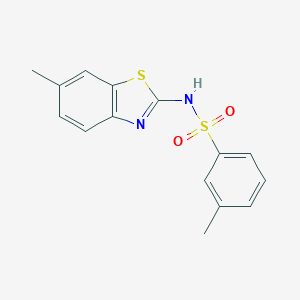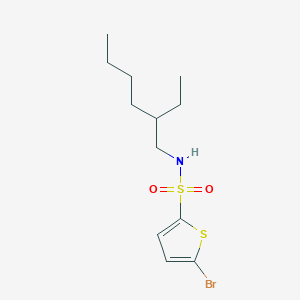
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is not fully understood. However, it has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases, such as cancer and diabetes. Additionally, the development of more efficient synthesis methods and formulations for this compound could improve its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide can be achieved through a multistep process involving the reaction of various reagents. The starting material, 2-ethoxy-5-nitropyridine, is reacted with sodium methoxide to produce 2-ethoxy-5-methoxypyridine. This compound is then reacted with 3-chloromethylpyridine to produce 2-ethoxy-N-(3-pyridinylmethyl)pyridine-5-carboxamide. Finally, this compound is reacted with nicotinic acid to produce 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide.
Applications De Recherche Scientifique
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-ethoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14-12(6-4-8-16-14)13(18)17-10-11-5-3-7-15-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
Clé InChI |
SNQRFFDHVDXRJS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)

![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)




![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
